molecular formula C8H5NO7 B6596986 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid CAS No. 67294-53-5

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

Cat. No.: B6596986
CAS No.: 67294-53-5
M. Wt: 227.13 g/mol
InChI Key: MLPKVXMBLCQDPZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C₈H₅NO₇ It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid typically involves the nitration of 2-hydroxyisophthalic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity.

Biological Activity

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, with the molecular formula C₈H₅NO₇, is an organic compound featuring hydroxyl, nitro, and carboxylic acid functional groups. Its unique structure allows for various chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is not yet fully understood. However, it is hypothesized that the compound may exhibit antimicrobial and anti-inflammatory properties due to its functional groups. The primary targets of action remain unidentified, but its mechanism could involve electrophilic aromatic substitution reactions, which are common in compounds with similar structures.

Cytotoxic Activity

Recent investigations into related compounds have highlighted their potential cytotoxic effects against cancer cell lines. For example, a study involving bioactive compounds from Streptomyces sp. indicated that certain dicarboxylic acids exhibited cytotoxicity towards HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds suggested a concentration-dependent efficacy against malignant cells while showing reduced toxicity towards normal cell lines . This suggests that this compound may also have similar properties worth exploring.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights. Below is a summary table illustrating the cytotoxic effects observed in related studies:

Compound NameCell Line TestedIC50 (µg/mL)Effect on Normal CellsEffect on Cancer Cells
DMEHE (from Streptomyces sp.)HepG242Low (IC50 > 500)High
DMEHE (from Streptomyces sp.)MCF-7100Low (IC50 > 250)Moderate
This compoundTBDTBDTBDTBD

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Medicinal Chemistry : As a scaffold for drug development targeting specific diseases.
  • Antimicrobial Agents : Investigating its efficacy against various bacterial strains.
  • Cancer Research : Exploring its cytotoxic effects on different cancer cell lines.

Properties

IUPAC Name

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKVXMBLCQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512507
Record name 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67294-53-5
Record name 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 40 ml of sulfuric acid and 33 ml of nitric acid is stirred for 10 minutes and then 10 ml of acetic acid is added. To this is added a suspension of 10 g of 2-hydroxyisophthalic acid (Org. Syn., Vol. 5, p. 617) in 20 ml of acetic acid slowly with cooling in a water bath. A 10 ml portion of acetic acid is added. The reaction mixture is dissolved in water and extracted with ether. The ether is washed with saturated saline, dried over sodium sulfate and evaporated giving 5-nitro-2-hydroxyisophthalic acid as an orange oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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